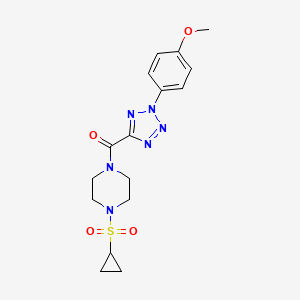
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a piperazine ring, a cyclopropylsulfonyl group, and a methoxyphenyl-tetrazole moiety, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O3S. The presence of various functional groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Key Structural Features
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Cyclopropylsulfonyl Group : May enhance lipophilicity and facilitate membrane penetration.
- Methoxyphenyl Group : Potentially modulates receptor binding and biological activity.
Pharmacological Potential
Preliminary studies have indicated that this compound could exhibit significant biological activity, particularly in the treatment of neurological disorders. Computational models such as PASS (Prediction of Activity Spectra for Substances) have predicted various pharmacological effects, including:
- Antidepressant Activity : Interaction with serotonin receptors.
- Anticonvulsant Properties : Potential modulation of GABAergic systems.
- Antitumor Activity : Preliminary data suggest cytotoxic effects against certain cancer cell lines.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets involved in neurotransmission. These studies indicate that the compound may effectively bind to receptors associated with dopamine and serotonin signaling pathways.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Anticonvulsant Activity :
- Antitumor Effects :
-
Neuropharmacological Studies :
- Compounds with similar piperazine frameworks were shown to possess antidepressant-like effects in behavioral assays, indicating potential for treating mood disorders .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This Compound | Piperazine, cyclopropylsulfonyl, methoxyphenyl-tetrazole | Potential CNS activity | Unique combination enhancing receptor interaction |
| Fluoxetine | Piperazine ring | SSRI (antidepressant) | Different mechanism targeting serotonin reuptake |
| Lurasidone | Piperazine ring | Atypical antipsychotic | Distinct receptor interactions impacting dopamine pathways |
属性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-26-13-4-2-12(3-5-13)22-18-15(17-19-22)16(23)20-8-10-21(11-9-20)27(24,25)14-6-7-14/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZERXDGGJUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














